molecular formula C18H14N4O2 B14362600 5,5'-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) CAS No. 93066-91-2

5,5'-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide)

Cat. No.: B14362600
CAS No.: 93066-91-2
M. Wt: 318.3 g/mol
InChI Key: NKXXFCYQGHEJRV-UHFFFAOYSA-N
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Description

5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) is a complex organic compound characterized by its unique structure, which includes a phenylene group flanked by two cyanopenta-2,4-dienamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) typically involves the reaction of 1,4-phenylenediamine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for 5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the cyanide groups.

Scientific Research Applications

5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5,5’-(1,4-Phenylene)bis(1H-tetrazole-5,1-diyl)bis-N-acetamides
  • 5,5’-(1,4-Phenylene)bis(4H-1,2,4-triazole-3-thiol)
  • 5,5’-(1,4-Phenylene)bis(1,3,2,4-dithiadiazole)

Uniqueness

5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) is unique due to its specific structural features, which confer distinct electronic and reactive properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

CAS No.

93066-91-2

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

5-[4-(5-amino-4-cyano-5-oxopenta-1,3-dienyl)phenyl]-2-cyanopenta-2,4-dienamide

InChI

InChI=1S/C18H14N4O2/c19-11-15(17(21)23)5-1-3-13-7-9-14(10-8-13)4-2-6-16(12-20)18(22)24/h1-10H,(H2,21,23)(H2,22,24)

InChI Key

NKXXFCYQGHEJRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC=C(C#N)C(=O)N)C=CC=C(C#N)C(=O)N

Origin of Product

United States

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